ALD Growth Rate Advantage: La(iPrCp)₃ Delivers 67% Higher Deposition Rate vs. La(thd)₃
In ALD processes for La₂O₃ gate dielectrics, the tris(isopropylcyclopentadienyl)lanthanum precursor, La(iPrCp)₃, achieves a saturated growth rate of 0.6 Å/cycle at 300°C [1]. This is 67% higher than the 0.36 Å/cycle growth rate reported for the widely used β-diketonate precursor La(thd)₃ under comparable thermal ALD conditions .
| Evidence Dimension | ALD Saturated Growth Rate |
|---|---|
| Target Compound Data | 0.6 Å/cycle at 300°C |
| Comparator Or Baseline | La(thd)₃: 0.36 Å/cycle |
| Quantified Difference | +67% higher growth rate |
| Conditions | Thermal ALD; La(iPrCp)₃ with O₂ plasma at 300°C [1]; La(thd)₃ with O₃ at 250-280°C . |
Why This Matters
Higher growth rate directly improves wafer throughput and reduces precursor consumption cost per wafer in high-volume semiconductor manufacturing.
- [1] Kim, W.-S., Park, S.-K., Moon, D.-Y., Kang, B.-W., Kim, H.-D., & Park, J.-W. (2009). Characteristics of La₂O₃ Thin Films Deposited Using the ECR Atomic Layer Deposition Method. Journal of the Korean Physical Society, 55(2), 590-593. DOI: 10.3938/jkps.55.590 View Source
